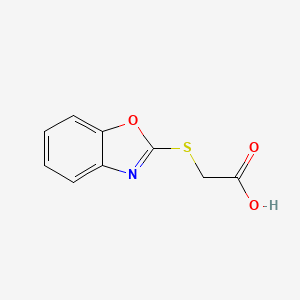

(1,3-Benzoxazol-2-ylthio)acetic acid

Description

Contextualization within Oxazole and Thioether Chemistry

To fully appreciate the scientific interest in (1,3-Benzoxazol-2-ylthio)acetic acid, it is essential to understand its constituent chemical functionalities: the oxazole ring and the thioether linkage.

The oxazole moiety is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.com Oxazoles are planar, sp2 hybridized structures and are considered aromatic, although less so than their sulfur-containing counterparts, thiazoles. tandfonline.com The oxazole ring is thermally stable and possesses specific reactivity patterns; for instance, the hydrogen atom at the C2 position is known to be the most acidic. tandfonline.comsemanticscholar.org When fused to a benzene (B151609) ring, it forms a benzoxazole (B165842) , a bicyclic system that is a cornerstone in many biologically active compounds. nih.govijrrjournal.comepa.gov This scaffold is of great interest to medicinal chemists due to the wide range of pharmacological activities its derivatives have shown. nih.govresearchgate.net

A thioether is a functional group containing a sulfur atom connected to two organic groups (R-S-R'). The sulfur atom in a thioether is an excellent nucleophile, more so than the oxygen in an ether, due to its larger size and more polarizable electron cloud. masterorganicchemistry.comyoutube.com This nucleophilicity allows for reactions such as S-alkylation. Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones, which can alter the compound's properties and biological activity. masterorganicchemistry.comfiveable.me

In this compound, these two groups are strategically combined. The thioether linkage at the C2 position of the benzoxazole ring provides a reactive site and a flexible linker for the acetic acid side chain. The nucleophilic nature of the sulfur atom is crucial for its synthesis, typically via the reaction of 2-mercaptobenzoxazole (B50546) with an acetic acid derivative. vulcanchem.com The presence of the benzoxazole core imparts a rigid, aromatic platform that is frequently associated with biological recognition at various enzyme and receptor sites. semanticscholar.org The carboxylic acid group adds a polar, ionizable handle that can influence solubility and provides another reactive site for further chemical modification.

Significance and Research Landscape of this compound

The significance of this compound in the scientific community stems primarily from its role as a versatile building block for the synthesis of more complex molecules with tailored biological activities. The benzoxazole nucleus itself is a "privileged scaffold" in medicinal chemistry, known to be a component in compounds exhibiting a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. jocpr.comjocpr.com

Recent research has leveraged this compound as a key intermediate for creating novel molecular hybrids. A notable example is the work by Alsimaree et al. (2024), who used this acid to synthesize a series of 1,3-benzoxazole/carboximidamide and 1,3-benzoxazole/1,2,4-oxadiazole hybrids. researchgate.net These new compounds were evaluated for their antibacterial properties, demonstrating the utility of the parent acid as a scaffold for developing potential new therapeutic agents. researchgate.net The traditional synthesis route for the parent compound involves the alkylation of 2-mercaptobenzoxazole with chloroacetic acid in the presence of a base. vulcanchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIJIHZQKNAQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Benzoxazol 2 Ylthio Acetic Acid and Its Analogs

Established Synthetic Pathways of (1,3-Benzoxazol-2-ylthio)acetic acid

The foundational methods for synthesizing this compound have been well-documented, providing reliable and straightforward access to the target molecule. These pathways typically involve the formation of the benzoxazole (B165842) core followed by the introduction of the thioacetic acid moiety.

Synthesis via 2-Benzoxazolethione and Chloroacetic acid

A prominent and widely utilized method for the synthesis of this compound involves the reaction of 2-Benzoxazolethione (also known as benzo[d]oxazole-2(3H)-thione) with chloroacetic acid. This reaction is a classical example of S-alkylation, where the sulfur atom of the thione acts as a nucleophile, displacing the chloride from chloroacetic acid.

The synthesis commences with the preparation of 2-Benzoxazolethione. This intermediate is typically synthesized through the condensation of 2-aminophenol (B121084) with carbon disulfide in an alkaline medium, such as in the presence of potassium hydroxide. The subsequent reaction with chloroacetic acid is carried out in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the thiol tautomer of 2-Benzoxazolethione, thereby enhancing its nucleophilicity.

A general reaction scheme is presented below:

Step 1: Formation of 2-Benzoxazolethione 2-Aminophenol reacts with carbon disulfide in the presence of a base (e.g., KOH) to yield 2-Benzoxazolethione.

Step 2: S-alkylation 2-Benzoxazolethione is then reacted with chloroacetic acid in the presence of a base (e.g., triethylamine) to afford this compound.

This two-step process is robust and provides good yields of the final product.

Related Synthetic Approaches

Variations of the above method and other related synthetic strategies have been developed for the synthesis of this compound and its analogs. One such approach involves the in situ formation of the chloroacetamide derivative from an appropriate amine and chloroacetyl chloride, followed by reaction with 2-Benzoxazolethione.

Furthermore, analogs of this compound can be prepared by employing substituted 2-aminophenols in the initial step, leading to a variety of functionalized benzoxazole rings. Similarly, the use of different α-haloacetic acids or their esters can introduce diversity in the side chain. For instance, the reaction of 2-mercaptobenzoxazole (B50546) with ethyl chloroacetate (B1199739) can be employed to produce the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

Advanced Synthetic Strategies and Optimization for this compound

One-Pot Synthesis: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a significant advantage in terms of efficiency and waste reduction. A one-pot synthesis of 2-substituted benzoxazoles can be achieved by reacting 2-aminophenol with carboxylic acids under various catalytic conditions. researchgate.net This approach can be adapted for the synthesis of the target molecule, potentially by using a thioacetic acid derivative directly.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the synthesis of benzoxazole derivatives. nih.gov This technique provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of the benzoxazole core, as well as the subsequent S-alkylation step, can be significantly optimized using microwave assistance.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor. nih.govacs.org This technology allows for precise control over reaction parameters such as temperature and residence time, which can lead to optimized yields and reduced byproduct formation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources.

Green Solvents and Catalysts: The use of water or other green solvents in the synthesis of benzoxazole-2-thiols has been reported as an environmentally friendly alternative to volatile organic solvents. Furthermore, the development of reusable and non-toxic catalysts, such as ionic liquids or solid-supported catalysts, can significantly improve the sustainability of the synthesis. For instance, imidazolium (B1220033) chloride has been used as a promoter for the synthesis of 2-substituted benzoxazoles. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can provide an energy-efficient and environmentally friendly method for synthesis. Ultrasound irradiation has been successfully employed for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, a related heterocyclic system, suggesting its potential applicability to the synthesis of benzoxazole derivatives. researchgate.net

The following table summarizes some of the green approaches applicable to the synthesis of the benzoxazole core, a key step in the preparation of this compound.

Interactive Data Table: Green Synthetic Approaches for Benzoxazole Core

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced energy consumption |

| Ultrasound-Assisted Synthesis | Acoustic cavitation, enhanced mass transfer | Energy efficiency, milder reaction conditions |

| Green Catalysts (e.g., Ionic Liquids) | Reusability, low volatility | Reduced waste, improved catalyst recovery |

| Green Solvents (e.g., Water) | Non-toxic, readily available | Reduced environmental impact, improved safety |

Stereoselective Synthesis of this compound and its Enantiomers

The introduction of a stereocenter into the this compound scaffold can lead to the formation of enantiomers, which may exhibit different biological activities. While the parent molecule is achiral, the synthesis of chiral analogs, for instance, by introducing a substituent at the α-position of the acetic acid moiety, necessitates stereoselective synthetic methods.

Currently, there is limited specific literature on the stereoselective synthesis of this compound itself. However, general strategies for the asymmetric synthesis of chiral thioethers and related chiral benzoxazole derivatives can be considered.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. Enzymes, such as ene-reductases, have been utilized for the asymmetric synthesis of chiral thioethers. nih.govacs.orgresearchgate.net This approach could potentially be adapted to prepare chiral precursors for the synthesis of enantiomerically enriched analogs of this compound.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or chiral catalysts in the alkylation step could induce stereoselectivity. For example, reacting 2-Benzoxazolethione with a chiral α-haloacetic acid derivative would lead to a diastereomeric mixture that could be separated. Alternatively, a chiral phase-transfer catalyst could be employed in the alkylation reaction to favor the formation of one enantiomer over the other.

The development of efficient and highly stereoselective synthetic routes to chiral analogs of this compound remains an area for further research and could provide access to novel compounds with potentially enhanced biological profiles.

Chemical Reactivity and Derivatization of 1,3 Benzoxazol 2 Ylthio Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions typical of this functional group, such as esterification and amidation. These transformations are fundamental in modifying the compound's physicochemical properties.

Esterification Reactions of (1,3-Benzoxazol-2-ylthio)acetic acid

The conversion of the carboxylic acid group to an ester is a common strategy to enhance lipophilicity and modify the biological activity of the parent compound. This transformation can be achieved through various standard esterification protocols. A notable example involves the reaction of a similar precursor, 2-mercaptobenzoxazole (B50546), with ethyl 2-bromo isobutyrate in the presence of anhydrous potassium carbonate to yield ethyl-2-(1,3-benzoxazol-2-ylsulfanyl)-2-methyl propionate. sphinxsai.com This reaction highlights a synthetic route that can be adapted for the esterification of this compound with various alcohols. The general scheme for such a reaction would involve the activation of the carboxylic acid or its reaction with an alcohol under acidic conditions.

A plausible synthetic approach for the direct esterification of this compound would involve heating the acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Ethanol | Anhydrous Potassium Carbonate | Ethyl (1,3-benzoxazol-2-ylthio)acetate |

Amidation Reactions (Condensation Reactions) of this compound

Amidation, the formation of an amide bond, is another key transformation of the carboxylic acid group. This reaction is pivotal in medicinal chemistry for the synthesis of compounds with potential biological activities. The carboxylic acid can be reacted with a primary or secondary amine to form the corresponding amide derivative.

A specific example of an amidation reaction involves the coupling of this compound with arylamidoximes. This reaction utilizes a condensing agent to facilitate the formation of the amide linkage, resulting in 1,3-benzoxazole/carboximidamide hybrids. vulcanchem.com

Furthermore, a general and widely applicable method for amidation involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This can be achieved by treating this compound with thionyl chloride (SOCl₂). masterorganicchemistry.comdoubtnut.comlibretexts.org The resulting acyl chloride is then reacted with a suitable primary or secondary amine to yield the desired amide. This two-step, one-pot synthesis is efficient and provides good yields of the amide products. rsc.org

Table 2: Amidation Reaction of this compound

| Reactant 1 | Reactant 2 | Condensing Agent/Reagent | Product |

| This compound | Arylamidoxime | N,N'-Carbonyldiimidazole (CDI) | 1,3-Benzoxazole/carboximidamide hybrid |

| This compound | Primary/Secondary Amine | 1. Thionyl Chloride (SOCl₂) 2. Amine | N-substituted 2-((benzo[d]oxazol-2-yl)thio)acetamide |

Condensing Agents in Derivatization of this compound

Condensing agents are crucial for promoting esterification and amidation reactions, particularly when mild reaction conditions are required. These reagents activate the carboxylic acid group, facilitating nucleophilic attack by an alcohol or an amine.

In the context of this compound derivatization, N,N'-Carbonyldiimidazole (CDI) has been successfully employed as a condensing agent in the reaction with arylamidoximes. vulcanchem.com CDI is known for its mild and effective activation of carboxylic acids, leading to the formation of an acylimidazolide intermediate, which readily reacts with nucleophiles.

Other commonly used condensing agents that could be applied to the derivatization of this compound include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. growingscience.com

Thioether Moiety Reactions

The thioether linkage in this compound is susceptible to oxidation, offering a pathway to synthesize sulfoxide (B87167) and sulfone derivatives.

Oxidation Reactions

The sulfur atom of the thioether group can be selectively oxidized to a sulfoxide or further to a sulfone, depending on the reaction conditions and the oxidizing agent employed. These oxidized derivatives can exhibit altered biological activities and physicochemical properties compared to the parent thioether.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. masterorganicchemistry.comderpharmachemica.comnih.govmdpi.comorganic-chemistry.org The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. The stoichiometry of the oxidant can be controlled to favor the formation of either the sulfoxide or the sulfone. For instance, using one equivalent of m-CPBA generally yields the sulfoxide, while an excess of the oxidant leads to the sulfone. derpharmachemica.com

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can be used for the oxidation of thioethers to sulfones. researchgate.netnih.govresearchgate.netorientjchem.org The reaction conditions, such as temperature and solvent, can be adjusted to control the extent of oxidation.

Table 3: Oxidation of the Thioether Moiety

| Starting Material | Oxidizing Agent | Product |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | (1,3-Benzoxazol-2-ylsulfinyl)acetic acid |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | (1,3-Benzoxazol-2-ylsulfonyl)acetic acid |

| This compound | Potassium Permanganate (KMnO₄) | (1,3-Benzoxazol-2-ylsulfonyl)acetic acid |

Benzoxazole (B165842) Ring Modifications

The benzoxazole ring system can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) portion of the molecule.

The nitration of the benzoxazole ring is a well-established modification. researchgate.net This reaction typically proceeds with a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the ring. In the case of an unsubstituted benzoxazole, nitration generally occurs at the 6-position. The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amino group, which can then be subjected to a variety of subsequent chemical transformations.

Alkylation Reactions Involving this compound

Alkylation of this compound primarily occurs at the carboxylic acid group through esterification. This reaction converts the carboxylic acid into an ester, which can modify the compound's solubility and reactivity. The process involves reacting the acid with an alcohol in the presence of a catalyst.

Detailed Research Findings:

Esterification of carboxylic acids can be achieved through various methods. A common laboratory procedure is the Fischer esterification, which requires an acid catalyst and heat to drive the equilibrium towards the product. More modern and efficient methods utilize coupling agents or potent catalysts that allow the reaction to proceed under milder conditions. For instance, titanium tetrachloride (TiCl₄) has been demonstrated as an effective mediator for the direct esterification of carboxylic acids with alcohols at room temperature. mdpi.com The reaction proceeds by activation of the carboxylic acid by the Lewis acid, followed by nucleophilic attack from the alcohol. mdpi.com

Another strategy involves the in-situ formation of highly reactive intermediates, such as benzotriazole (B28993) esters, which then readily react with alcohols. researchgate.net This approach is particularly effective for esterifying sterically hindered alcohols. researchgate.net

Applying these general principles, this compound can be converted into a variety of alkyl or aryl esters. The reaction involves treating the acid with the desired alcohol in the presence of a suitable catalyst or activating agent.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (cat.), Heat | Methyl (1,3-benzoxazol-2-ylthio)acetate |

| This compound | Ethanol | TiCl₄, CH₂Cl₂ | Ethyl (1,3-benzoxazol-2-ylthio)acetate |

| This compound | tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl (1,3-benzoxazol-2-ylthio)acetate |

Reduction Reactions of this compound

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

Detailed Research Findings:

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids to 1° alcohols. masterorganicchemistry.com The reaction is typically carried out in a dry, aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous or acidic workup to neutralize the reactive intermediates and protonate the resulting alkoxide. quora.comyoutube.com The mechanism involves the initial deprotonation of the acidic proton by the hydride, followed by nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde. This aldehyde is immediately reduced further to the primary alcohol, making its isolation impossible under these conditions. youtube.comvedantu.com

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.com Another potent reagent that can be used is borane (B79455) (BH₃), often in the form of a BH₃-THF complex, which offers high reactivity and selectivity for carboxylic acids.

When applied to this compound, these methods would selectively reduce the carboxyl group, leaving the benzoxazole ring and thioether linkage intact, to yield 2-((1,3-benzoxazol-2-yl)thio)ethan-1-ol.

| Reactant | Reagents | Solvent | Product |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₃O⁺ workup | Dry Diethyl Ether or THF | 2-((1,3-Benzoxazol-2-yl)thio)ethan-1-ol |

| This compound | BH₃·THF | THF | 2-((1,3-Benzoxazol-2-yl)thio)ethan-1-ol |

Reductive Amination Reactions with this compound

Reductive amination provides a direct pathway to convert the carboxylic acid group of this compound into an amine. This one-pot reaction typically involves the formation of an amide intermediate, which is then reduced in situ to the corresponding amine.

Detailed Research Findings:

A practical method for the catalytic reductive amination of carboxylic acids involves the use of a silane (B1218182) reducing agent, such as phenylsilane, in the presence of a catalyst like zinc acetate. rsc.org The reaction proceeds by first heating the carboxylic acid with the amine and a portion of the silane to form an amide. Once the amidation is complete, a catalyst and additional silane are added to reduce the amide to a secondary or tertiary amine, depending on whether a primary or secondary amine was used as the starting material. rsc.org

This methodology allows for the synthesis of a wide range of N-substituted amines from this compound. By selecting an appropriate primary or secondary amine, various alkyl or aryl groups can be introduced, leading to the formation of N-alkyl- or N,N-dialkyl-2-((1,3-benzoxazol-2-yl)thio)ethanamines. This transformation is a valuable tool for creating libraries of compounds with diverse structures and potential applications.

| Reactant 1 | Reactant 2 (Amine) | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Benzylamine | 1. Phenylsilane, Toluene, Heat 2. Zinc Acetate, Phenylsilane, Heat | N-Benzyl-2-((1,3-benzoxazol-2-yl)thio)ethan-1-amine |

| This compound | Piperidine | 1. Phenylsilane, Toluene, Heat 2. Zinc Acetate, Phenylsilane, Heat | 2-(2-(Piperidin-1-yl)ethylthio)-1,3-benzoxazole |

In-Depth Pharmacological and Biological Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research focusing specifically on the pharmacological and biological activities of the chemical compound this compound, as outlined in the requested article structure, is not available in the public domain. The existing body of research on benzoxazole derivatives is broad, highlighting a wide range of biological activities; however, specific studies into the modulation of G protein-coupled receptors, immunomodulatory effects, and defined therapeutic potential of this compound are conspicuously absent.

The benzoxazole scaffold is a recognized pharmacophore, and various derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This general interest in benzoxazole chemistry has led to the synthesis and preliminary evaluation of numerous related compounds. However, the specific compound , this compound, has not been the subject of dedicated and published pharmacological studies that would allow for a thorough and scientifically accurate discussion of its activities as requested.

Consequently, information regarding its specific interactions with G protein-coupled receptors, such as GPR34, including any antagonistic activity, ligand binding affinity, and selectivity, could not be found. Similarly, research detailing its immunomodulatory and anti-inflammatory mechanisms, such as the inhibition of histamine (B1213489) release and the modulation of specific inflammatory pathways, is not present in the available literature.

While the therapeutic potential of the broader class of benzoxazole derivatives is an active area of research, specific investigations into the therapeutic applications of this compound and its derivatives, supported by detailed research findings and data, are not documented.

Therefore, it is not possible to provide a detailed, evidence-based article on the pharmacological and biological research of this compound that adheres to the specific and detailed outline requested. The necessary scientific data to populate the sections on G protein-coupled receptor modulation, immunomodulatory and anti-inflammatory mechanisms, and therapeutic potential for this particular compound are not available in publicly accessible scientific literature.

Pharmacological and Biological Research of 1,3 Benzoxazol 2 Ylthio Acetic Acid

Therapeutic Potential of (1,3-Benzoxazol-2-ylthio)acetic acid and its Derivatives

Application in Immune Disorders, including Inflammatory Conditions

No research findings on the application or efficacy of this compound in the context of Chronic Rheumatoid Arthritis or Systemic Lupus Erythematosus are available.

There is no available data from studies investigating the use of this compound for the treatment or management of Crohn's Disease or Ulcerative Colitis.

Specific research detailing the application of this compound in other specific inflammatory ailments is not present in the available literature.

Application in Allergic Diseases

No studies concerning the effects or potential application of this compound in Allergic Rhinitis or Asthma have been published.

There is no scientific literature available regarding the investigation of this compound for Allergic Conjunctivitis or Hives.

Potential in Respiratory and Urinary Tract Diseases

A review of the scientific literature reveals a notable absence of studies specifically investigating the efficacy or potential application of this compound in the context of respiratory or urinary tract diseases. While some benzoxazole (B165842) derivatives have been explored for their general antimicrobial properties which could theoretically be relevant to infections in these systems, no targeted research on this particular compound for these indications has been published. ijpbs.comnih.gov One study on various thiobenzoxazole derivatives, which share a structural similarity, investigated their effects on cellular respiration in rat brain homogenates but did not extend to respiratory diseases in a clinical or in vivo model. nih.gov

Research into the broader class of benzoxazoles has identified compounds with antibacterial and antifungal activity. wisdomlib.orgresearchgate.net However, these findings are not specific to this compound, and their implications for urinary tract infections (UTIs) have not been directly explored.

Interactive Data Table: Research Status on this compound in Respiratory and Urinary Tract Diseases

| Disease Area | This compound Specific Research | General Benzoxazole Derivative Research |

| Respiratory Diseases | No specific studies found | Limited, primarily focused on basic cellular respiration nih.gov |

| Urinary Tract Diseases | No specific studies found | General antimicrobial studies on various derivatives ijpbs.comnih.gov |

Role in Cardiovascular Diseases

There is currently no specific research available that evaluates the direct role of this compound in cardiovascular diseases. The benzoxazole structure is present in some compounds that have been investigated for cardiovascular effects. For instance, a novel series of benzoxazole derivatives, distinct from the subject of this article, were synthesized and showed cardioprotective activity in a doxorubicin-induced cardiotoxicity model in rats. researchgate.net These compounds were found to decrease elevated levels of cardiotoxic biomarkers such as CK-MB and LDH. researchgate.net However, these findings cannot be directly extrapolated to this compound. The diversity within the benzoxazole class of compounds means that each derivative possesses a unique pharmacological profile. wikipedia.org

Prodrug Strategies for Enhanced Pharmacological Action of this compound

A prodrug is an inactive or less active molecule that is converted into a pharmacologically active drug in the body through metabolic processes. nih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. nih.gov

In the realm of benzoxazole derivatives, prodrug strategies have been successfully utilized. For example, a methyl ester prodrug of a different benzoxazole derivative, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA), was synthesized and evaluated for the treatment of psoriasis. nih.gov This prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), demonstrated enhanced anti-psoriatic effects compared to the parent compound in both topical and oral administration in a mouse model. nih.gov

Despite the successful application of this approach for other benzoxazoles, a search of the available scientific literature did not yield any studies on the design, synthesis, or evaluation of prodrugs specifically derived from this compound. Therefore, while the potential to enhance its pharmacological action via a prodrug approach exists in theory, it remains an unexplored area of research for this particular compound.

Structure Activity Relationship Sar Studies of 1,3 Benzoxazol 2 Ylthio Acetic Acid Analogs

Impact of Benzoxazole (B165842) Ring Substitutions on Biological Activity

The benzoxazole ring is a cornerstone of the molecule's interaction with biological targets. Modifications to this bicyclic system have been shown to significantly influence the potency and spectrum of activity of (1,3-Benzoxazol-2-ylthio)acetic acid derivatives. The nature and position of substituents on the benzene (B151609) portion of the benzoxazole nucleus play a pivotal role in determining the compound's electronic and steric properties, which in turn affect its binding affinity to receptors and enzymes.

Research has demonstrated that the introduction of various substituents on the benzoxazole ring can profoundly impact the biological activity of the resulting analogs. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, at specific positions can enhance the antimicrobial or anticancer properties of the compounds. nih.govwiley-vch.de Conversely, the incorporation of electron-donating groups, like methyl or methoxy (B1213986) groups, can also modulate activity, suggesting that a delicate electronic balance is crucial for optimal pharmacological effect. wiley-vch.de

A study on a series of benzoxazole-benzamide conjugates revealed that compounds bearing a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity against HCT-116 and MCF-7 cancer cell lines compared to their unsubstituted or 5-methyl substituted counterparts. nih.gov This highlights the favorable influence of a halogen at the 5-position of the benzoxazole ring.

The position of the substituent is as critical as its electronic nature. For example, substitutions at the 5- and 6-positions of the benzoxazole ring have been extensively explored and have been shown to be particularly important for activity. jocpr.com The steric bulk of the substituent also comes into play, as overly large groups can hinder the molecule's ability to fit into the binding pocket of its target, leading to a decrease in activity.

Table 1: Impact of Benzoxazole Ring Substitutions on Biological Activity

| Compound | Benzoxazole Ring Substituent | Biological Activity | Key Findings |

|---|---|---|---|

| Analog A | 5-Chloro | Anticancer | Enhanced cytotoxicity against HCT-116 and MCF-7 cell lines. nih.gov |

| Analog B | 5-Methyl | Anticancer | Lower cytotoxicity compared to 5-chloro analog. nih.gov |

| Analog C | Unsubstituted | Anticancer | Generally lower activity than substituted analogs. nih.gov |

| Analog D | Electron-withdrawing groups | Antimicrobial | Increased antifungal activity. wiley-vch.de |

| Analog E | Electron-donating groups | Antimicrobial | Increased antibacterial activity. wiley-vch.de |

Influence of Thioether Linkage Modifications on Receptor Interaction

The thioether linkage in this compound, which connects the benzoxazole core to the acetic acid side chain, is not merely a passive spacer. Its length, flexibility, and the nature of the heteroatom are critical determinants of how the molecule orients itself within a biological target's binding site. Modifications to this linker have been a key strategy in optimizing the pharmacological profile of these analogs.

Replacing the sulfur atom with other heteroatoms, such as oxygen (to form an ether linkage) or nitrogen (to form an amino linkage), can lead to significant changes in bond angles, bond lengths, and electronic properties, thereby altering the compound's interaction with target receptors. The thioether bridge itself can be further modified, for instance, by oxidation to a sulfoxide (B87167) or sulfone, which can impact the molecule's polarity and hydrogen bonding capacity.

Furthermore, the length of the alkyl chain connecting the sulfur atom to the acetic acid moiety can be varied. Shortening or lengthening this chain can adjust the distance between the benzoxazole ring and the carboxylic acid group, which is often crucial for establishing optimal interactions with different residues within a binding pocket. Bioisosteric replacement of the thioether linkage with other groups, such as an amide or a triazole, has also been explored to improve metabolic stability and pharmacokinetic properties while maintaining or enhancing biological activity. nih.gov For instance, analogs with a 2-thioacetamido linker have been reported to exhibit VEGFR-2 kinase inhibition and antitumor activity. nih.gov

Role of the Acetic Acid Moiety in Pharmacological Efficacy

The acetic acid moiety is a key pharmacophoric feature of this compound and its derivatives, often playing a crucial role in their pharmacological efficacy. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine, lysine, or histidine, in the active site of enzymes or receptors. wiley-vch.denih.gov These interactions can be vital for anchoring the molecule in the correct orientation for biological activity.

Modification of the acetic acid moiety has been a common strategy to create prodrugs or to fine-tune the compound's properties. Esterification of the carboxylic acid, for example, can increase lipophilicity and enhance cell membrane penetration, with the ester being subsequently hydrolyzed by intracellular esterases to release the active acidic drug. wiley-vch.de Conversion of the carboxylic acid to an amide or a hydrazide can also lead to analogs with different biological activities and receptor binding profiles. For instance, acyl hydrazide derivatives of some benzoxazole series showed higher inhibitory activity against certain cancer cell lines compared to their benzamide (B126) analogs. nih.gov

Table 2: Modifications of the Acetic Acid Moiety and Their Consequences

| Modification | Resulting Functional Group | Potential Impact on Pharmacological Efficacy |

|---|---|---|

| Esterification | Ester | Increased lipophilicity, potential for prodrug strategy. wiley-vch.de |

| Amidation | Amide | Altered binding interactions and biological activity spectrum. nih.gov |

| Hydrazide formation | Hydrazide | Can lead to analogs with enhanced potency. nih.gov |

| Bioisosteric replacement | Tetrazole, Sulfonamide, etc. | Can improve metabolic stability and pharmacokinetic properties. openaccessjournals.com |

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of this compound analogs is a critical factor governing their interaction with biological targets. The flexibility of the thioether linkage allows the molecule to adopt various spatial arrangements, and identifying the bioactive conformation—the specific shape the molecule assumes when it binds to its target—is a key goal of conformational analysis.

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for investigating the conformational preferences of these molecules and correlating them with their biological activity. nih.gov 3D-QSAR studies, for instance, can build models that relate the spatial distribution of steric and electronic fields around the molecules to their observed potencies. nih.govresearchgate.net These models can then be used to predict the activity of novel, untested analogs and to guide the design of compounds with improved efficacy.

Docking studies, which simulate the binding of a ligand to the active site of a receptor, provide further insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov By understanding the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions, researchers can design modifications that enhance binding affinity. For example, molecular docking studies of certain benzoxazole derivatives have helped to elucidate their interactions with the active site of enzymes like VEGFR-2, revealing how the benzoxazole ring and other moieties occupy specific regions of the binding pocket. nih.gov The correlation between the preferred conformation and biological activity allows for a more rational approach to drug design, moving beyond simple trial-and-error synthesis to a more targeted and efficient discovery process.

Computational and Theoretical Investigations of 1,3 Benzoxazol 2 Ylthio Acetic Acid

Molecular Docking and Ligand-Receptor Interactions with GPR34

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific molecular docking studies of (1,3-Benzoxazol-2-ylthio)acetic acid with the G-protein coupled receptor 34 (GPR34) are not extensively documented in publicly available literature, studies on analogous benzoxazole (B165842) derivatives against other protein targets can provide a model for its potential interactions.

For instance, molecular docking studies on various 2-substituted benzoxazole derivatives have revealed key interactions that contribute to their binding affinity. The benzoxazole ring, being aromatic and planar, can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a receptor's binding pocket. mdpi.com The oxygen and nitrogen atoms in the benzoxazole moiety can act as hydrogen bond acceptors, forming crucial hydrogen bonds with donor residues in the active site. mdpi.com

In a hypothetical docking scenario of this compound with GPR34, the carboxylic acid group would be expected to be a primary site for electrostatic and hydrogen bonding interactions with positively charged or polar residues like arginine, lysine, or histidine. The thioether linkage provides flexibility, allowing the molecule to adopt a favorable conformation within the binding site.

Table 1: Potential Ligand-Receptor Interactions for this compound in a GPR34 Binding Site (Hypothetical)

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Benzoxazole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Benzoxazole Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Benzoxazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Thioether Linkage | Hydrophobic | Leucine, Valine, Isoleucine |

| Acetic Acid Group | Hydrogen Bonding, Ionic | Arginine, Lysine, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For benzoxazole derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anticancer and anti-inflammatory effects. rsc.orgtandfonline.com

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the biological activity.

For a series of this compound analogs, a QSAR model could reveal the influence of different substituents on the benzoxazole ring or modifications to the acetic acid side chain on their binding affinity for a target like GPR34. For example, a model might indicate that electron-withdrawing groups on the benzoxazole ring enhance activity, or that a certain chain length for the acidic side chain is optimal.

Table 2: Representative Molecular Descriptors Used in QSAR Studies of Benzoxazole Derivatives

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions |

| Steric | Molecular Weight, Molar Refractivity | Affects the fit of the molecule in the binding site |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular shape and branching |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound.

DFT calculations can be used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This information is crucial for understanding its shape and how it might fit into a receptor's active site. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for intermolecular interactions.

Table 3: Theoretical Electronic Properties of a Benzoxazole Derivative Calculated by DFT

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to investigate the stability of a ligand-protein complex, to explore the conformational changes that occur upon binding, and to elucidate the detailed mechanism of binding.

Starting from a docked pose obtained from molecular docking, an MD simulation can be performed to observe the behavior of the this compound-GPR34 complex in a simulated physiological environment, including water molecules and ions. The simulation tracks the trajectory of each atom over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal the stability of the key interactions identified in the docking study. It can also identify conformational changes in both the ligand and the protein that are induced by binding. Furthermore, by calculating the binding free energy from the simulation, a more accurate estimation of the binding affinity can be obtained compared to the scoring functions used in molecular docking. These simulations have been successfully applied to other benzoxazole derivatives to confirm the stability of their binding modes. rsc.org

Table 4: Key Analyses from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the ligand in the binding pocket and the protein structure |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time |

| Binding Free Energy Calculation (e.g., MM/PBSA) | More accurate estimation of binding affinity |

Future Research Directions and Translational Perspectives for 1,3 Benzoxazol 2 Ylthio Acetic Acid

Exploration of Novel Biological Targets beyond GPR34

While the initial prompt mentioned G protein-coupled receptor 34 (GPR34), current research more strongly points towards the potential of (1,3-Benzoxazol-2-ylthio)acetic acid and its derivatives as inhibitors of various enzymes. Future investigations should, therefore, focus on characterizing the compound's activity against a broader range of biological targets to uncover new therapeutic applications.

Derivatives of this compound have already demonstrated inhibitory effects against several key enzymes implicated in disease pathogenesis. For instance, certain carboximidamide hybrids have been shown to inhibit both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes that play a crucial role in inflammatory pathways. vulcanchem.com This dual-inhibition profile suggests a potential application in treating inflammatory disorders with a more comprehensive mechanism of action than single-target agents.

Furthermore, a novel series of benzoxazol-5-yl acetic acid derivatives, structurally related to the core compound, have been identified as potent heparanase inhibitors. nih.gov Heparanase is an enzyme that is critically involved in cancer metastasis and inflammation, making it a high-value target for therapeutic intervention. The anti-angiogenic properties observed with these compounds further underscore the potential of the benzoxazole (B165842) scaffold in oncology.

Future research should systematically screen this compound and a library of its analogues against a panel of enzymes and receptors involved in prevalent diseases. This could include, but is not limited to, other members of the cyclooxygenase and lipoxygenase families, various protein kinases, and other enzymes involved in tumor progression and inflammatory responses.

Table 1: Potential Enzyme Targets for this compound Derivatives

| Enzyme Target | Therapeutic Area | Reference |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain, Cancer | vulcanchem.com |

| 15-Lipoxygenase (15-LOX) | Inflammation, Asthma | vulcanchem.com |

| Heparanase | Cancer Metastasis, Inflammation | nih.gov |

Development of Advanced Delivery Systems for this compound

To enhance the therapeutic efficacy and overcome potential pharmacokinetic limitations of this compound, the development of advanced delivery systems is a critical area for future research. Strategies such as prodrug formulation and nano-based delivery systems hold considerable promise.

A prodrug approach, where the parent compound is chemically modified to improve its absorption, distribution, metabolism, and excretion (ADME) properties, can be highly effective. For instance, an ester prodrug of a related benzoxazole derivative, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), demonstrated enhanced anti-psoriatic effects compared to its parent carboxylic acid (CBA) in both topical and oral administration models. nih.gov This suggests that converting the carboxylic acid moiety of this compound into an ester or another labile group could improve its bioavailability and therapeutic window.

Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, offer another avenue for improving the delivery of this compound. nih.gov These systems can protect the drug from premature degradation, enhance its solubility, and potentially facilitate targeted delivery to diseased tissues, thereby increasing efficacy and reducing off-target side effects. For example, theranostic liposomes that co-encapsulate a therapeutic agent and an imaging agent can provide real-time monitoring of drug delivery and therapeutic response. nih.gov The incorporation of this compound into such advanced nanosystems could significantly advance its translational potential.

Future work in this area should focus on the design and synthesis of specific prodrugs of this compound and the formulation of various nanoparticle-based delivery systems. These formulations should then be rigorously evaluated for their physicochemical properties, drug release kinetics, and in vitro and in vivo efficacy and safety.

Clinical Translation Potential and Challenges

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound, a clear understanding of its clinical translation potential and the associated hurdles is essential for guiding future development efforts.

The broad spectrum of biological activities demonstrated by benzoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, provides a strong rationale for the clinical development of this compound. researchgate.netolemiss.edu The successful preclinical evaluation of a related benzoxazole derivative for psoriasis highlights the potential of this class of compounds to address unmet medical needs. nih.gov

However, several challenges must be addressed. A thorough preclinical safety and toxicology profile must be established to identify any potential liabilities. The optimization of the compound's pharmacokinetic properties will be crucial for ensuring adequate drug exposure at the target site. Furthermore, the development of a robust and scalable manufacturing process is a prerequisite for clinical trials and eventual commercialization.

A significant challenge in the clinical translation of many novel compounds is the lack of predictive preclinical models. Therefore, it will be important to evaluate this compound in multiple, well-validated animal models of the target diseases to increase the likelihood of success in human trials.

Table 2: Key Considerations for the Clinical Translation of this compound

| Stage | Key Considerations |

| Preclinical | Efficacy in multiple animal models, Comprehensive safety and toxicology, ADME profiling, Formulation development |

| Clinical Trials | Phase I: Safety and pharmacokinetics in healthy volunteers, Phase II: Efficacy and dose-ranging in patients, Phase III: Large-scale efficacy and safety studies |

| Manufacturing | Scalable and cost-effective synthesis, Good Manufacturing Practice (GMP) compliance |

Sustainable Synthesis and Industrial Scale-Up Considerations

The development of environmentally friendly and economically viable synthetic routes is a critical aspect of modern drug development. For this compound, a focus on sustainable synthesis and considerations for industrial scale-up will be paramount for its long-term viability.

The classical synthesis of this compound involves a two-step process starting with the reaction of 2-aminophenol (B121084) with carbon disulfide, followed by alkylation with chloroacetic acid. vulcanchem.com While effective at the laboratory scale, this method may present challenges for industrial production, including the use of hazardous reagents and solvents.

Recent advances in green chemistry offer promising alternatives for the synthesis of the benzoxazole core. nih.govresearchgate.netmdpi.comnih.govresearchgate.net These methods often utilize greener catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasound irradiation. For example, the use of a magnetic nanoparticle-supported ionic liquid as a catalyst has been shown to be a green and efficient method for the synthesis of benzoxazoles with the advantage of easy catalyst recovery and reuse. nih.govresearchgate.net

When considering the industrial scale-up of the synthesis of this compound, several factors must be taken into account. These include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, the ease of product purification, and the minimization of waste generation. A thorough process optimization and hazard analysis will be necessary to ensure a safe, reliable, and cost-effective manufacturing process.

Future research in this area should focus on adapting and optimizing these green synthetic methodologies for the specific synthesis of this compound. Furthermore, a detailed techno-economic analysis of the most promising synthetic routes will be essential to guide decisions for industrial-scale production.

Q & A

Q. What are the standard synthetic routes for (1,3-Benzoxazol-2-ylthio)acetic acid, and how are intermediates characterized?

The synthesis typically involves condensation reactions between benzoxazole derivatives and thiol-containing acetic acid precursors. For example, intermediates like benzothiazol-2-amine can be synthesized by reacting aniline derivatives with KSCN in glacial acetic acid under controlled temperatures (<10°C), followed by recrystallization in ethanol . Characterization of intermediates often employs melting point analysis, NMR spectroscopy, and single-crystal X-ray diffraction to confirm molecular structure and purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

X-ray crystallography is the gold standard for resolving crystal structures, with data-to-parameter ratios >15 ensuring accuracy . Spectroscopic methods like FT-IR and H/C NMR are used to verify functional groups (e.g., benzoxazole rings and thioacetic moieties). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Titration with a strong base (e.g., NaOH) quantifies acidic protons, while HPLC with UV detection identifies impurities like unreacted benzoxazole precursors. Chromatographic values and retention times are compared against standards . Common contaminants include residual solvents (acetic acid) or byproducts from incomplete thioether formation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization involves adjusting reaction stoichiometry (e.g., 1:1 molar ratio of benzoxazole to thiol precursor) and controlling temperature during exothermic steps. Catalytic additives like AlCl can enhance condensation efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .

Q. How should researchers address contradictions in spectral data or crystallographic results for this compound?

Discrepancies between predicted and observed NMR/X-ray data may arise from polymorphism or solvate formation. Redundant crystallization (e.g., using ethanol vs. acetone) and DFT calculations can resolve such issues. Cross-validation with alternative techniques (e.g., powder XRD) is recommended .

Q. What methodologies are used to evaluate the pharmacological activity of this compound derivatives?

Derivatives are screened for bioactivity via antimicrobial assays (e.g., MIC against E. coli or C. albicans) and enzyme inhibition studies. Structure-activity relationships (SAR) are established by modifying substituents on the benzoxazole ring and analyzing log values for bioavailability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of acetic acid vapors. Skin contact requires immediate washing with soap/water. Eye exposure mandates 15-minute rinsing with saline. Store at 0–6°C in airtight containers to prevent degradation .

Q. How can solubility challenges of this compound in aqueous media be mitigated for in vitro studies?

Co-solvents like DMSO or ethanol (≤5% v/v) enhance solubility. Micellar encapsulation using surfactants (e.g., Tween-80) or salt formation (sodium/potassium derivatives) improves aqueous stability .

Q. What computational tools aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model degradation pathways under varying pH/temperature conditions .

Q. How do researchers design stability studies for this compound under varying storage conditions?

Accelerated stability testing involves exposing the compound to 40°C/75% relative humidity for 6 months. HPLC monitors degradation products, while Arrhenius equations extrapolate shelf-life at standard conditions (25°C). Light sensitivity is assessed via UV irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.